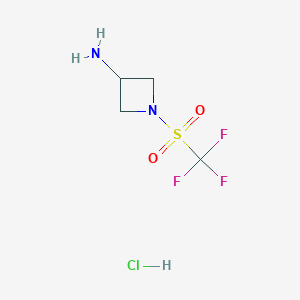

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is notable for its trifluoromethylsulfonyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride typically involves the reaction of azetidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and safety. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions: 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Ring-Opening Reactions: Due to the ring strain in azetidines, the compound can undergo ring-opening reactions, leading to the formation of linear or branched products.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluoromethylsulfonyl-substituted derivatives, while ring-opening reactions can produce a range of linear or branched amines .

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is its potential as an anticancer agent. Research indicates that compounds featuring the trifluoromethylsulfonyl group can effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a study demonstrated that a related compound achieved rapid and durable tumor regression in small-cell lung cancer xenograft models, highlighting the potential of trifluoromethylsulfonyl-containing compounds in cancer therapy .

Neurodegenerative Disease Treatment

Another significant application is in the treatment of neurodegenerative diseases. The compound has been noted for its inhibitory action on monoacylglycerol lipase (MAGL), making it a candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability to modulate endocannabinoid signaling through MAGL inhibition suggests therapeutic benefits in managing neurogenic pain and inflammation associated with these diseases .

Pharmacological Studies

Pharmacodynamics and Toxicity

Pharmacological studies have assessed the maximum tolerated doses of related compounds in animal models, establishing safe dosage ranges for further testing. For example, one study found that certain derivatives were well tolerated at doses up to 50 mg/kg in severe combined immunodeficiency mice, with subsequent evaluations indicating effective induction of apoptosis in tumor tissues .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves complex organic reactions, including the use of hydride reducing agents and fluorinating reagents. Recent patents detail processes that yield high-purity products suitable for further pharmacological evaluation .

| Synthesis Step | Reagents Used | Outcome |

|---|---|---|

| Reaction with ethyl glyoxalate | Sodium triacetoxyborohydride | Formation of azetidine derivative |

| Triflation with triflic anhydride | Diisopropylethylamine | Generation of trifluoromethylsulfonyl derivative |

| Hydrolysis of intermediates | Aqueous extraction | Purification of final product |

Case Study 1: Antitumor Efficacy

A study involving the administration of a related compound demonstrated significant tumor regression in xenograft models. The treatment led to marked cleavage of PARP and activation of caspase-3, indicating potent apoptotic activity within tumor cells .

Case Study 2: Neuroprotective Effects

In preclinical trials focusing on neurodegenerative diseases, compounds similar to this compound showed promise in mitigating symptoms associated with Alzheimer's disease by modulating endocannabinoid pathways through MAGL inhibition .

作用机制

The mechanism of action of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong interactions with various biological molecules, influencing their function and activity. The compound’s ring strain also contributes to its reactivity, enabling it to participate in a range of chemical reactions .

相似化合物的比较

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide .

Uniqueness: 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is unique due to its azetidine ring structure combined with the trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

生物活性

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an azetidine ring structure substituted with a trifluoromethylsulfonyl group. The unique chemical properties conferred by these functional groups make it a valuable candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Antiviral Properties : There is ongoing research into its potential antiviral effects, which could be significant given the rise of resistant strains of viruses.

- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate, with potential roles in drug discovery and development.

The mechanism of action for this compound is believed to involve interactions between its trifluoromethylsulfonyl group and various biological molecules. This interaction can influence the function and activity of target proteins or enzymes within microbial cells, potentially disrupting their normal processes.

Antimicrobial Efficacy

In a study examining the compound's antibacterial properties, it demonstrated significant activity against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 44 |

| MRSA | 11 |

Antiviral Potential

Research is also focusing on the antiviral potential of this compound. Initial findings suggest that it may inhibit viral replication through mechanisms similar to those observed in other antiviral agents. Further studies are needed to elucidate specific pathways involved in this activity .

Comparative Analysis with Similar Compounds

A comparison with other azetidine derivatives reveals distinct advantages for this compound:

| Compound Name | Unique Features |

|---|---|

| 1-(Trifluoromethylsulfonyl)azetidin-3-amine | High reactivity due to trifluoromethylsulfonyl group |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Ionic liquid properties |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Enhanced solubility in organic solvents |

The unique trifluoromethylsulfonyl group in this compound contributes to its high reactivity and stability, setting it apart from other azetidine derivatives.

Future Directions

Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy in clinical settings.

- Expanded Biological Testing : Conducting comprehensive tests against a broader range of pathogens and viruses to fully characterize its potential as an antimicrobial and antiviral agent.

属性

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O2S.ClH/c5-4(6,7)12(10,11)9-1-3(8)2-9;/h3H,1-2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCGGJADVLQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。